{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine
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Overview
Description
{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a sulfamoyl dimethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of {[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine can be compared with other similar compounds, such as:
4-Methoxyphenylsulfonamide: Similar in structure but lacks the dimethylamine group.
4-Methoxyphenylmethylamine: Similar but lacks the sulfamoyl group.
4-Methoxyphenylmethylsulfone: Contains a sulfone group instead of a sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(dimethylsulfamoylamino)methyl]-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-12(2)16(13,14)11-8-9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZDLKOZYWKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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